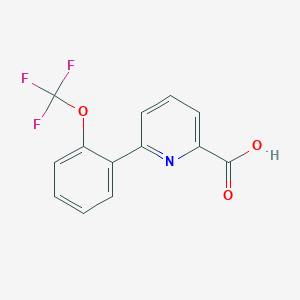

6-(2-(Trifluoromethoxy)phenyl)picolinic acid

Overview

Description

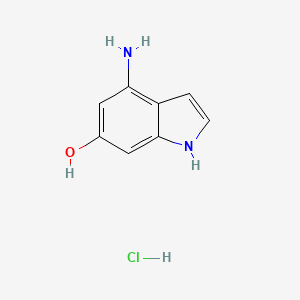

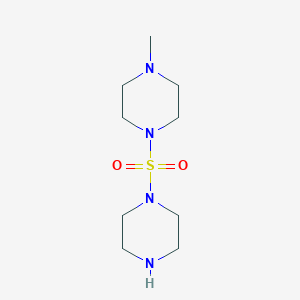

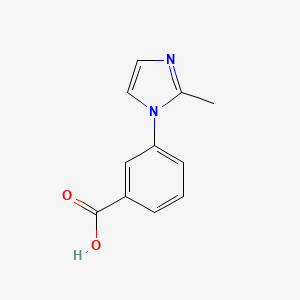

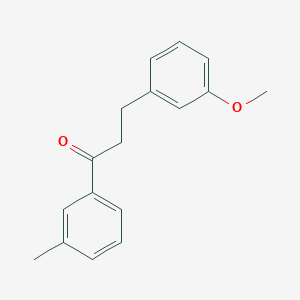

6-(2-(Trifluoromethoxy)phenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO3 . It is an endogenous metabolite of L-tryptophan (TRP) and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .

Synthesis Analysis

The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines to afford a range of mono- and bis-amides in good to moderate yields .Molecular Structure Analysis

The molecular structure of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid include a molecular weight of 283.2 g/mol. The compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Scientific Research Applications

Herbicides

Some picolinic acid derivatives have been studied for their herbicidal activities, particularly in agricultural research to control weeds .

Antimicrobial Agents

Compounds with trifluoromethoxy groups have been investigated for their antimicrobial properties against bacteria such as Escherichia coli .

Cancer Research

Picolinic acid derivatives are sometimes used in the synthesis of complexes that are studied for their anticancer activities .

Chemical Synthesis

These compounds can serve as intermediates in chemical synthesis processes, potentially leading to the development of new materials or pharmaceuticals .

Spectroscopic Studies

The structural and spectroscopic properties of picolinic acid derivatives can be analyzed to understand their physicochemical characteristics .

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . Therefore, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that 6-(2-(Trifluoromethoxy)phenyl)picolinic acid and related compounds could have potential applications in various fields in the future.

Mechanism of Action

Target of Action

Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding .

Mode of Action

If it behaves similarly to picolinic acid, it may interact with its targets by binding to ZFPs, changing their structures, and inhibiting their function .

Result of Action

If it behaves similarly to picolinic acid, it may disrupt the function of ZFPs, potentially affecting a wide range of cellular processes .

properties

IUPAC Name |

6-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-7-2-1-4-8(11)9-5-3-6-10(17-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWRNYCILGQIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647075 | |

| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(Trifluoromethoxy)phenyl)picolinic acid | |

CAS RN |

887983-48-4 | |

| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

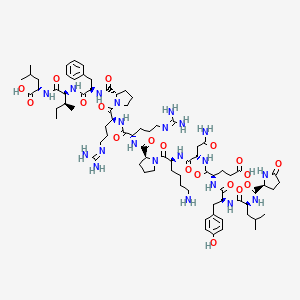

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B1629555.png)

![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)